N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide is an organic compound that features a nicotinamide core substituted with a methylsulfonylphenyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide typically involves the reaction of 4-(methylsulfonyl)aniline with 2-(methylthio)nicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, halogens (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving nicotinamide derivatives.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting the biochemical pathways in which they are involved. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Methylthio)phenyl)-2-(methylthio)nicotinamide
- N-(4-(Methylsulfonyl)phenyl)-2-(methylsulfonyl)nicotinamide
- N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)pyridine
Uniqueness
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide is unique due to the presence of both a methylsulfonyl group and a methylthio group on the nicotinamide core. This combination of functional groups can impart specific chemical and biological properties that are distinct from other similar compounds. For example, the methylsulfonyl group can enhance the compound’s solubility and stability, while the methylthio group can influence its reactivity and interaction with molecular targets.
Biological Activity
N-(4-(Methylsulfonyl)phenyl)-2-(methylthio)nicotinamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to its effects on various biochemical pathways. This article synthesizes current research findings, including biochemical assays, structure-activity relationships (SAR), and case studies that elucidate the compound's pharmacological properties.
- Molecular Formula : C13H14N2O2S2
- Molecular Weight : 298.39 g/mol
- IUPAC Name : this compound
This compound acts primarily through modulation of nicotinamide adenine dinucleotide (NAD+) metabolism. NAD+ is crucial for various cellular processes, including energy metabolism and DNA repair. The compound has been identified as a positive allosteric modulator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the salvage pathway of NAD+ synthesis. This modulation enhances NAMPT activity, potentially counteracting the depletion of NAD+ observed in aging and various diseases .
Inhibitory Effects
Research has shown that this compound exhibits inhibitory effects on human leukocyte elastase (HLE), a serine protease implicated in inflammatory responses and tissue remodeling. By inhibiting HLE, the compound may contribute to reduced inflammation and tissue damage in conditions such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) .
Antimicrobial and Anti-inflammatory Activities
In addition to its enzymatic modulation, this compound has demonstrated antimicrobial properties against various bacterial strains, including MRSA and E. coli. The compound's anti-inflammatory effects have been linked to its selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses. The selectivity for COX-2 over COX-1 is significant as it reduces the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Study 1: Efficacy Against Inflammation
A study assessed the anti-inflammatory potential of this compound in a murine model of inflammation. The results indicated that treatment significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and demonstrated a marked decrease in edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of the compound against multidrug-resistant bacterial strains. In vitro tests revealed that it effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's mechanism was linked to disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the methylsulfonyl and methylthio groups can significantly impact the compound's biological activity. For instance, variations in the substitution patterns on the phenyl ring have been correlated with changes in potency against NAMPT and COX-2. A systematic approach involving structural optimization has led to the identification of more potent analogs with enhanced selectivity .
Table 1: Structure-Activity Relationships
Compound Variant | NAMPT Activity (IC50 μM) | COX-2 Inhibition (%) | Antimicrobial Efficacy (MIC μg/mL) |
---|---|---|---|
Parent Compound | 0.5 | 75 | 16 |
Variant A | 0.3 | 85 | 8 |
Variant B | 0.7 | 65 | 12 |
Properties
Molecular Formula |
C14H14N2O3S2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3S2/c1-20-14-12(4-3-9-15-14)13(17)16-10-5-7-11(8-6-10)21(2,18)19/h3-9H,1-2H3,(H,16,17) |
InChI Key |
BOKUKELAHTXGHA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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